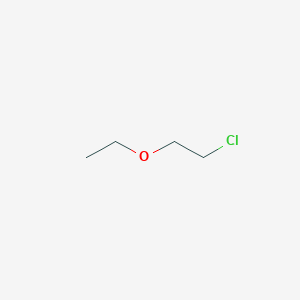
4,4'-Dibrom-2,2'-bipyridin
Übersicht
Beschreibung
4,4'-Dibromo-2,2'-bipyridine (DBBP) is an organic compound that has been used in a variety of scientific research applications. It is a bifunctional molecule that has been used in a variety of synthetic and analytical applications. DBBP is a highly versatile compound and has been used to study the structure and properties of other compounds as well as to catalyze chemical reactions. It has also been used in biochemical and physiological studies to study the effects of various compounds on biological systems.
Wissenschaftliche Forschungsanwendungen
Synthese von Bipyridin-Derivaten
4,4’-Dibrom-2,2’-bipyridin ist ein Ausgangsstoff oder Vorläufer für eine Vielzahl wertvoller Substanzen, wie z. B. biologisch aktive Moleküle, Liganden für Katalysatoren, Photosensibilisatoren, Viologene und supramolekulare Architekturen . Es wird bei der Synthese von Bipyridin-Derivaten verwendet .
Katalysatoren in der organischen Chemie
Bipyridin-Verbindungen, einschließlich 4,4’-Dibrom-2,2’-bipyridin, koordinieren stark mit Metallzentren. Diese Eigenschaft wird in verschiedenen katalytischen Reaktionen genutzt, darunter Suzuki-, Negishi- und Stille-Kupplung sowie Ullmann- und Wurtz-Kupplung .
Photosensibilisatoren
4,4’-Dibrom-2,2’-bipyridin wird bei der Synthese von Photosensibilisatoren verwendet . Photosensibilisatoren sind Moleküle, die nach Absorption von Licht chemische Veränderungen hervorrufen. Sie werden in einer Vielzahl von Anwendungen eingesetzt, darunter die photodynamische Therapie und die Umwandlung von Sonnenenergie .
Viologene
Viologene sind eine Familie von Verbindungen, die für ihre guten elektrochemischen Eigenschaften bekannt sind . 4,4’-Dibrom-2,2’-bipyridin kann zur Synthese von Viologen verwendet werden .
Supramolekulare Strukturen
Die Stickstoffatome von Bipyridinen, einschließlich 4,4’-Dibrom-2,2’-bipyridin, können über nicht-kovalente Wechselwirkungen (Wasserstoff- oder Halogenbindungen) mit verschiedenen Molekülen wechselwirken, was zur Bildung von supramolekularen Strukturen führt .
Farbstoff-sensibilisierte Solarzellen
4,4’-Dibrom-2,2’-bipyridin wird als Reagenz bei der Synthese von benzodifuranbasierten Rutheniumfarbstoffen verwendet, die eine hohe Effizienz der Energieumwandlung zeigen, wenn sie in Dünnschicht-Farbstoff-sensibilisierten Solarzellen verwendet werden .
Organometallische Verbindungen
4,4’-Dibrom-2,2’-bipyridin ist elektronenarm und wird normalerweise als Ligand für die Synthese von organometallischen Verbindungen verwendet, wie z. B. Ruthenium(II)-Photosensibilisatoren
Safety and Hazards
4,4’-Dibromo-2,2’-bipyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4,4’-Dibromo-2,2’-bipyridine (DBrBPy) is a brominated bipyridyl derivative . It is primarily used as a ligand for the synthesis of organometallic compounds, such as ruthenium (II) photosensitizers . These photosensitizers are the primary targets of DBrBPy, playing a crucial role in the conversion of light energy into chemical energy in processes like solar water oxidation .
Mode of Action
DBrBPy interacts with its targets by acting as a ligand, forming coordination complexes with metal ions . This interaction results in the formation of organometallic compounds that can absorb light and initiate photochemical reactions .
Biochemical Pathways
The primary biochemical pathway affected by DBrBPy involves the conversion of light energy into chemical energy . When DBrBPy forms a complex with a metal ion like ruthenium (II), the resulting photosensitizer can absorb light and initiate photochemical reactions . This process is crucial in applications like solar water oxidation .
Result of Action
The primary molecular effect of DBrBPy’s action is the formation of organometallic compounds that can absorb light and initiate photochemical reactions . On a cellular level, DBrBPy can passivate uncoordinated Pb 2+ defects of perovskite films, leading to an increase in the hole mobility of the hole transporting layer . This results in an increase in the power conversion efficiency (PCE) of n–i–p structured perovskite solar cells .
Action Environment
The action, efficacy, and stability of DBrBPy can be influenced by various environmental factors. For instance, the compound should be stored in a dark place at room temperature to maintain its stability . Additionally, the rate constants for photo-initiated reactions involving DBrBPy increase with the driving force, showcasing a significant kinetic advantage for driving solar water oxidation at high pH .
Biochemische Analyse
Biochemical Properties
4,4’-Dibromo-2,2’-bipyridine is known for its role in biochemical reactions, particularly in the synthesis of hole transport layers and photosensitizers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . It interacts with enzymes and proteins involved in electron transport and energy conversion processes. For instance, it can act as a ligand for ruthenium (II) complexes, enhancing their efficiency in energy conversion . The compound’s electron-withdrawing properties make it an effective mediator in these biochemical interactions.
Cellular Effects
4,4’-Dibromo-2,2’-bipyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to increase the hole mobility of the hole transporting layer in perovskite solar cells by passivating uncoordinated lead (Pb2+) defects . This enhancement in hole mobility can significantly impact cellular energy conversion efficiency and stability. Additionally, the compound’s interaction with cellular components can lead to changes in gene expression, particularly those genes involved in energy metabolism and electron transport .
Molecular Mechanism
At the molecular level, 4,4’-Dibromo-2,2’-bipyridine exerts its effects through binding interactions with biomolecules and enzyme modulation. It acts as a ligand for metal complexes, facilitating electron transfer and energy conversion processes . The compound’s electron-deficient nature allows it to interact with electron-rich sites on enzymes and proteins, leading to enzyme inhibition or activation depending on the specific biochemical context . These interactions can result in changes in gene expression, particularly those genes involved in metabolic pathways and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dibromo-2,2’-bipyridine can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In in vitro studies, the compound has shown consistent performance in enhancing electron transport and energy conversion efficiency .
Dosage Effects in Animal Models
The effects of 4,4’-Dibromo-2,2’-bipyridine in animal models vary with different dosages. At lower doses, the compound can enhance electron transport and energy conversion processes without causing significant adverse effects . At higher doses, there may be threshold effects leading to toxicity or adverse reactions . These effects can include disruptions in cellular metabolism, oxidative stress, and potential damage to cellular components . It is crucial to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
4,4’-Dibromo-2,2’-bipyridine is involved in various metabolic pathways, particularly those related to electron transport and energy conversion . It interacts with enzymes and cofactors that facilitate these processes, enhancing the overall efficiency of metabolic flux . The compound’s electron-withdrawing properties allow it to modulate the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, 4,4’-Dibromo-2,2’-bipyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to electron-rich sites where it can exert its biochemical effects . The compound’s distribution within cellular compartments can influence its overall activity and effectiveness in biochemical reactions .
Subcellular Localization
4,4’-Dibromo-2,2’-bipyridine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, particularly in processes related to electron transport and energy conversion . Understanding the subcellular dynamics of this compound is crucial for optimizing its use in biochemical applications .
Eigenschaften
IUPAC Name |
4-bromo-2-(4-bromopyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIHBDSNVJRWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574527 | |
| Record name | 4,4'-Dibromo-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18511-71-2 | |
| Record name | 4,4′-Dibromo-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18511-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dibromo-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Dibromo-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




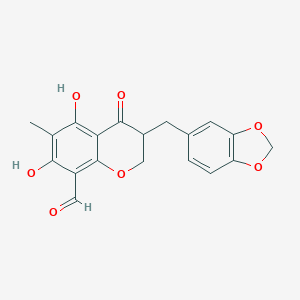


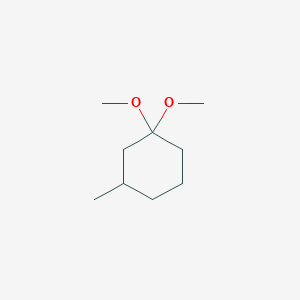
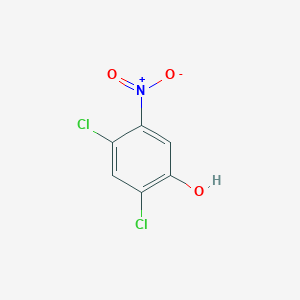
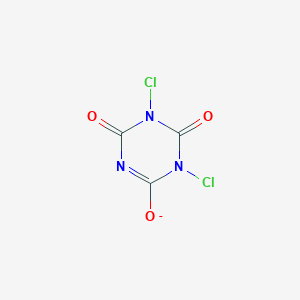
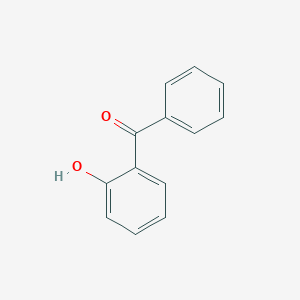


![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)

![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)
